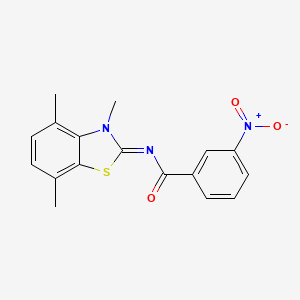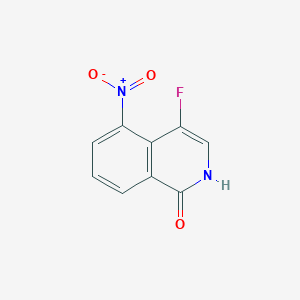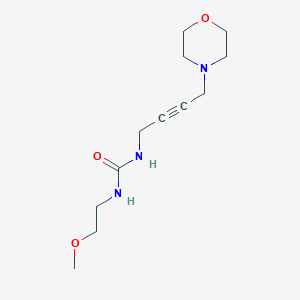
1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated for its potential in the treatment of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors Development
A series of compounds, including those with structures similar to 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea, have been synthesized and assessed for their antiacetylcholinesterase activity. These studies aim to optimize spacer length between pharmacophoric moieties to enhance inhibitory activities against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The flexible spacer approach, compatible with high inhibitory activities, suggests potential applications in designing new therapeutics for neurodegenerative diseases (Vidaluc et al., 1995).
PI3 Kinase Inhibition for Cancer Therapy
Research on derivatives of 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea has led to the development of active metabolites of potent PI3 kinase inhibitors, like PKI-179. These compounds are crucial in the context of cancer treatment, as PI3 kinase plays a significant role in cancer cell growth and survival. The stereoselective synthesis of these metabolites provides insight into their potential application in targeted cancer therapies (Chen et al., 2010).
Antimicrobial Applications
Compounds structurally related to 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea have shown potent antibacterial activity, specifically targeting the replication-specific bacterial DNA polymerase III and Gram-positive bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant bacterial strains (Zhi et al., 2005).
Anticancer and Antiproliferative Effects
Novel urea and bis-urea derivatives of 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea have been synthesized and evaluated for their biological activities. These compounds demonstrate significant antiproliferative effects against cancer cell lines, including breast carcinoma, indicating their potential use in developing new anticancer drugs (Perković et al., 2016).
Chemical Synthesis and Methodology Development
Research into the synthesis and properties of related urea compounds has contributed to advancements in chemical synthesis techniques. These methodologies are crucial for producing a variety of compounds efficiently, which can be applied across pharmaceuticals and materials science (Gao et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-17-9-5-14-12(16)13-4-2-3-6-15-7-10-18-11-8-15/h4-11H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVODAVHTGOVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

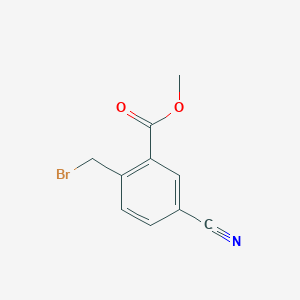
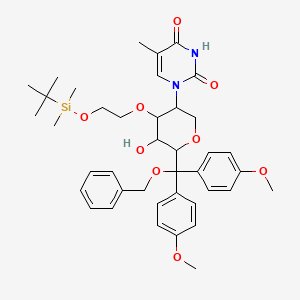
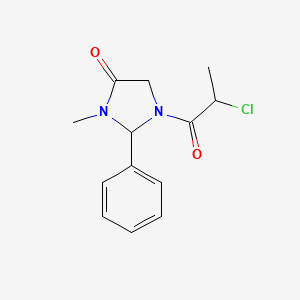
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)
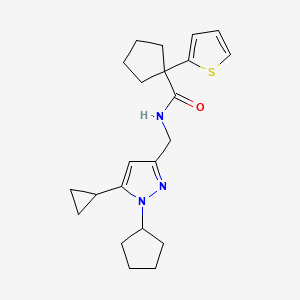


![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
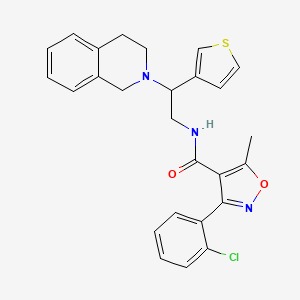
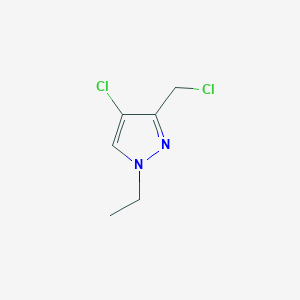
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
